1-Nitro-2-methyl-4-aminopyrrole

Übersicht

Beschreibung

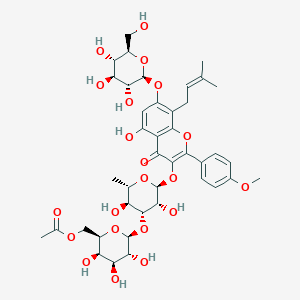

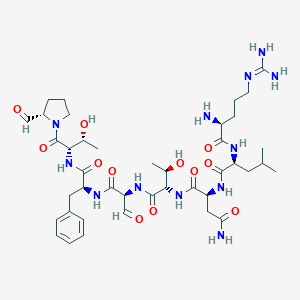

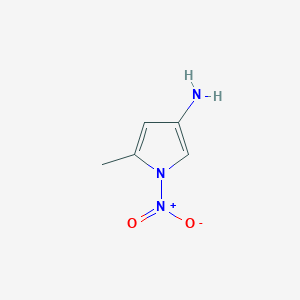

1-Nitro-2-methyl-4-aminopyrrole is a chemical compound with the molecular formula C5H7N3O2 . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrrole compounds, including 1-Nitro-2-methyl-4-aminopyrrole, can be achieved through various methods. One approach involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves a domino methodology to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides .Wissenschaftliche Forschungsanwendungen

Asymmetric Michael Additions in Organic Chemistry

- Catalysis of Asymmetric Reactions : Methyl 4-aminopyrrolidine-2-carboxylates, derived from 4-nitro cycloadducts similar to 1-Nitro-2-methyl-4-aminopyrrole, have been used to catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds are efficient organocatalysts for aldol reactions, allowing modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Metabolism by Intestinal Bacteria

- Transformation by Human Fecal Mixtures : 1,4‐Dinitro‐2‐methylpyrrole, a compound closely related to 1-Nitro-2-methyl-4-aminopyrrole, transforms into 1-nitro-2-methyl-4-aminopyrrole by human fecal mixtures and various intestinal bacterial strains. This process demonstrates the significant role of gut microbiota in metabolizing complex organic compounds (Shu et al., 1991).

Synthesis of Pharmaceutical Intermediates

- Production of Novel Isoxazoline Derivatives : 1-Nitro-2-methyl-4-aminopyrrole derivatives are key intermediates in synthesizing novel isoxazolyl-pyrroline derivatives through 1,3-dipolar cycloaddition reactions. These compounds have potential in pharmaceutical and biotechnology research, especially in the development of gene expression regulation tools (Kondacs et al., 2015).

Electronic Device Applications

- Molecular Electronic Devices : Compounds containing a nitroamine redox center, which are structurally related to 1-Nitro-2-methyl-4-aminopyrrole, have been used in molecular electronic devices. These molecules demonstrate significant on-off peak-to-valley ratios and negative differential resistance, highlighting their potential in developing advanced electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Eigenschaften

IUPAC Name |

5-methyl-1-nitropyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-5(6)3-7(4)8(9)10/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVRIIGUGDLPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159315 | |

| Record name | 1-Nitro-2-methyl-4-aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-2-methyl-4-aminopyrrole | |

CAS RN |

135325-54-1 | |

| Record name | 1-Nitro-2-methyl-4-aminopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-methyl-4-aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.